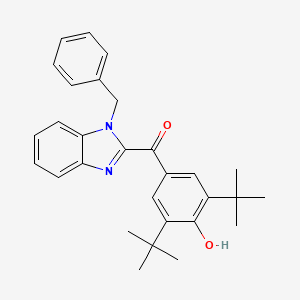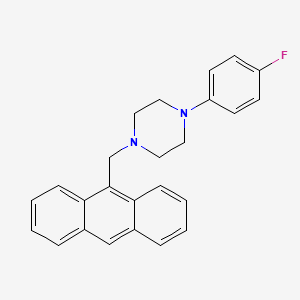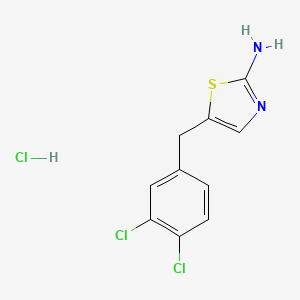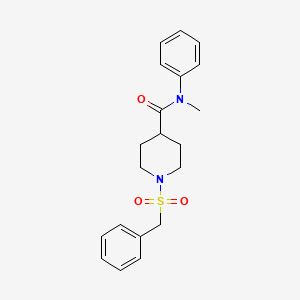![molecular formula C10H4N8OS B5047109 17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene](/img/structure/B5047109.png)
17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene is a complex macrocyclic compound characterized by its unique structure that includes multiple heteroatoms such as oxygen, sulfur, and nitrogen. This compound is part of a broader class of macrocyclic ligands known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene typically involves multi-step organic synthesis techniques. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often include the use of catalysts, such as nickel or palladium, and solvents like dichloromethane or tetrahydrofuran. The reaction temperature and time are carefully controlled to ensure the formation of the desired macrocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to manage the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene undergoes several types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes the compound susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Catalysts: Nickel, palladium
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols .
Scientific Research Applications
17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, facilitating studies on metal-ligand interactions and catalysis.
Biology: Investigated for its potential as a molecular probe in biological systems, particularly in imaging and diagnostic applications.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind selectively to specific sites, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 1,4,8,11-tetraoxa/thia/selenacyclotetradecane
- 1,5,9,13-tetraoxa/thia/selenacyclohexadecane
- 1-oxa-4,7,10-triazacyclopentadecane-3,11-dione
- 1-thia-4,7,10-triazacyclododecane-3,11-dione
Uniqueness
Compared to these similar compounds, 17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene stands out due to its highly complex and rigid structure, which provides enhanced stability and selectivity in forming metal complexes. This makes it particularly valuable in applications requiring precise control over metal-ligand interactions .
Properties
IUPAC Name |
17-oxa-6-thia-2,5,7,12,14,16,18,20-octazapentacyclo[11.7.0.03,11.04,8.015,19]icosa-1(20),3(11),4,7,9,13,15,18-octaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N8OS/c1-2-4-6(18-20-17-4)5-3(1)11-7-8(12-5)14-10-9(13-7)15-19-16-10/h1-2H,(H,11,13,15)(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBJBFFFLWWJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=C1NC4=NC5=NON=C5N=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl 3-methyl-5-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B5047032.png)
![7-(Benzylamino)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione](/img/structure/B5047038.png)


![ethyl 5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5047050.png)
![N-ethyl-N-(3-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5047063.png)


![7-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-2,3-dimethyl-1H-indole](/img/structure/B5047093.png)
![1-[4-(4-Fluorophenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B5047097.png)
![N-benzyl-N-[3-(benzyloxy)-4-methoxybenzyl]-2-phenylethanamine](/img/structure/B5047108.png)
![methyl 3-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzoate](/img/structure/B5047119.png)
![methyl 4-[({[6-oxo-1-(2-pyridinylmethyl)-3-piperidinyl]carbonyl}amino)methyl]benzoate](/img/structure/B5047131.png)
![N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide](/img/structure/B5047138.png)
